2-(But-3-ene-2-sulfonyl)thiophene

Description

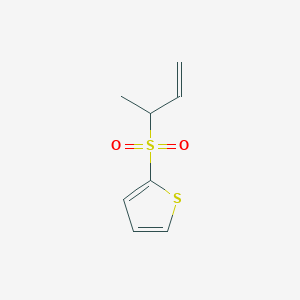

2-(But-3-ene-2-sulfonyl)thiophene is a sulfur-containing heterocyclic compound featuring a thiophene core substituted with a but-3-ene-2-sulfonyl group at the 2-position. The thiophene ring, a five-membered aromatic system (C₄H₄S), provides inherent stability and reactivity due to its conjugated π-electrons and sulfur atom. The sulfonyl group (–SO₂–) attached to the butene chain introduces strong electron-withdrawing effects, modulating the compound’s electronic properties and enhancing its suitability for applications in pharmaceuticals, agrochemicals, and materials science .

Key characteristics include:

- Chemical Reactivity: The sulfonyl group facilitates electrophilic substitution reactions at the thiophene ring’s α-positions, enabling functionalization for targeted synthesis .

- Physical Properties: Likely a solid or high-boiling-point liquid (based on analogous sulfonyl-thiophenes), with solubility in polar organic solvents due to the sulfonyl moiety’s polarity .

- Applications: Potential use as a precursor in drug synthesis (e.g., anti-inflammatory or antimicrobial agents) and organic electronics due to its conjugated system .

Properties

CAS No. |

88576-61-8 |

|---|---|

Molecular Formula |

C8H10O2S2 |

Molecular Weight |

202.3 g/mol |

IUPAC Name |

2-but-3-en-2-ylsulfonylthiophene |

InChI |

InChI=1S/C8H10O2S2/c1-3-7(2)12(9,10)8-5-4-6-11-8/h3-7H,1H2,2H3 |

InChI Key |

WZADVMSLAQWLFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)S(=O)(=O)C1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(But-3-ene-2-sulfonyl)thiophene, often involves multicomponent reactions and ring-forming strategies. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation and catalytic systems can enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-ene-2-sulfonyl)thiophene can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides and sulfones back to thiophenes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-(But-3-ene-2-sulfonyl)thiophene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(But-3-ene-2-sulfonyl)thiophene involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The thiophene ring’s aromatic nature allows for π-π interactions with other aromatic systems, contributing to its unique properties .

Comparison with Similar Compounds

2-(Phenylthio)thiophene (CAS 16718-12-0)

- Structure : Features a phenylthio (–SPh) group at the 2-position of thiophene.

- Electronic Effects : The thioether group (–S–) is electron-donating, increasing electron density on the thiophene ring, enhancing nucleophilic substitution reactivity.

- Applications : Used in organic semiconductors and photovoltaic devices due to improved charge transport properties .

- Key Difference : Unlike 2-(But-3-ene-2-sulfonyl)thiophene, the electron-rich nature of 2-(Phenylthio)thiophene limits its stability under oxidative conditions .

2-(4-Fluorophenyl)thiophene (CAS 58861-48-6)

- Structure : Contains a fluorophenyl group at the 2-position.

- Electronic Effects : Fluorine’s electronegativity induces moderate electron withdrawal, balancing reactivity and stability.

- Applications : Preferred in pharmaceuticals for enhanced metabolic stability and bioavailability .

- Key Difference : The absence of a sulfonyl group reduces its utility in sulfonation-driven synthetic pathways compared to this compound .

5-[2-(Butyrylamino)ethyl]thiophene-2-sulfonyl Chloride

- Structure: Combines a sulfonyl chloride (–SO₂Cl) and a butyrylaminoethyl side chain.

- Reactivity : The sulfonyl chloride group is highly reactive, enabling facile nucleophilic displacement (e.g., in peptide coupling).

- Applications : Primarily used as an intermediate in bioactive molecule synthesis .

- Key Difference : Less stable than this compound due to the labile chloride group .

Physicochemical Properties

*Relative aromaticity based on theoretical calculations compared to benzene .

Stability and Reactivity

- Oxidative Stability : Sulfonyl groups (e.g., in this compound) confer higher oxidative stability compared to thioether analogs like 2-(Phenylthio)thiophene .

- Thermal Stability : Sulfonyl-thiophenes decompose at higher temperatures (>200°C) than fluorophenyl-thiophenes (~180°C) due to stronger S=O bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.